Brevinin-1N protein precursor, partial Brevinin-1N protein precursor, partial
Brand Name: Vulcanchem
CAS No.:
VCID: VC3674361
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Brevinin-1N protein precursor, partial

CAS No.:

Cat. No.: VC3674361

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Brevinin-1N protein precursor, partial -

Specification

Introduction

Structural Characteristics of Brevinin Peptides

Amino Acid Composition and Conserved Motifs

The brevinin superfamily, to which Brevinin-1N belongs, exhibits variable amino acid sequences across different species, with only a few invariant residues. Research on Brevinin-1 peptides has identified four invariant residues (Ala9, Cys18, Lys23, Cys24) that are crucial for their structural integrity and function . Additionally, Pro14 is frequently present in Brevinin-1 peptides and creates a stable kink in the molecule, significantly influencing its three-dimensional structure .

A distinctive feature of the brevinin family is the presence of the "Rana Box," a disulfide bond between two cysteine residues at the C-terminus . This structural element forms a cyclic heptapeptide that enhances the stability of the peptide and contributes to its antimicrobial activity. Another characteristic is the FLP-motif found in many brevinin peptides, which plays a role in their membrane-interactive properties .

Secondary Structure Analysis

Research on brevinin-1BYa, a related peptide isolated from Rana boylii, demonstrates a flexible helix-hinge-helix motif in membrane-mimicking environments, with the hinge located at specific residues (Gly13/Pro14) and α-helices extending from Pro3 to Phe12 and from Pro14 to Thr21 . Similar structural patterns may exist in Brevinin-1N, facilitating its interaction with bacterial membranes.

Positional Studies in Membrane Environments

Investigations using paramagnetic probes have shown that brevinin peptides position themselves parallel to micellar surfaces, with hydrophobic residues facing toward the micelle core and hydrophilic residues pointing outward . This orientation suggests that brevinins, including potentially Brevinin-1N, exert their biological activity through a non-pore-forming mechanism, disrupting membrane integrity without forming traditional transmembrane pores .

Antimicrobial Activity and Mechanism of Action

OriginNameSequenceMIC (μM) against S. aureusMIC (μM) against E. coliMIC (μM) against C. albicans
Rana esculentaBrevinin-1EFLPLLAGLAANFLPKIFCKITRKC0.61.8NA
Rana luteiventrisBrevinin-1LbFLPMLAGLAASMVPKFVCLITKKC816ND
Rana berlandieriBrevinin-1BaFLPFIAGMAAKFLPKIFCAISKKC2NDND
Rana berlandieriBrevinin-1BbFLPAIAGMAAKFLPKIFCAISKKC1310
Rana pipiensBrevinin-1PaFLPIIAGVAAKVFPKIFCAISKKC7145

Based on the patterns observed in other brevinin peptides, Brevinin-1N likely demonstrates significant activity against Staphylococcus aureus and Escherichia coli, with potential activity against fungal pathogens like Candida albicans .

Research and Development Considerations

Toxicity and Selectivity Challenges

A significant challenge in developing brevinin peptides for therapeutic applications is their potential hemolytic activity. Many brevinin peptides exhibit hemolytic effects on mammalian erythrocytes, which could limit their clinical utility . For instance, studies on a synthetic brevinin analog, B1A, revealed high levels of hemolysis in horse red blood cell assays, indicating potential toxicity .

Improving the selectivity of Brevinin-1N for microbial membranes over mammalian cells represents a critical research direction. Strategies such as rational design through amino acid substitutions, particularly introducing lysine and tryptophan residues, have shown promise in maintaining antimicrobial activity while reducing hemolytic potential .

Structure-Activity Relationships

Understanding the structure-activity relationships of Brevinin-1N is essential for optimizing its therapeutic potential. The amphipathic nature of the peptide, with distinct hydrophobic and hydrophilic faces, significantly influences its antimicrobial activity and selectivity . Research on other brevinin peptides has shown that altering the hydrophobicity and charge distribution can modulate their biological activities and toxicity profiles .

Additionally, the N-terminal region of brevinin peptides plays a crucial role in their antimicrobial function, with specific motifs such as the FLP sequence contributing significantly to their activities . Further research into the specific structural elements of Brevinin-1N that determine its antimicrobial spectrum and potency could yield valuable insights for developing optimized derivatives with enhanced therapeutic indices.

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